molecular formula C21H33AlN6O12 B13124618 AceglutamideAluminum

AceglutamideAluminum

Cat. No.: B13124618
M. Wt: 588.5 g/mol
InChI Key: KPVRRVPOMMDUOB-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aceglutamide aluminum is synthesized by acetylating L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields aceglutamide as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of aceglutamide aluminum involves the reaction of L-glutamine with acetic anhydride in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Aceglutamide aluminum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aceglutamide aluminum has a wide range of applications in scientific research:

Mechanism of Action

Aceglutamide aluminum functions as a prodrug to glutamine, providing improved potency and stability. It is converted to glutamine in the body, which then participates in various metabolic pathways. Glutamine is a precursor to glutamate, an important neurotransmitter in the brain. The compound’s neuroprotective effects are attributed to its ability to enhance glutamine levels, thereby supporting neuronal function and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglutamic acid
  • N-Acetylaspartic acid
  • Citrulline
  • Pivagabine
  • Bromisoval
  • Carbromal

Uniqueness

Aceglutamide aluminum is unique due to its dual role as a psychostimulant and antiulcer agent. Its acetylated form provides improved stability and potency compared to other glutamine derivatives. Additionally, its ability to function as a prodrug to glutamine makes it particularly valuable in medical and industrial applications .

Properties

Molecular Formula

C21H33AlN6O12

Molecular Weight

588.5 g/mol

IUPAC Name

aluminum;2-acetamido-5-amino-5-oxopentanoate

InChI

InChI=1S/3C7H12N2O4.Al/c3*1-4(10)9-5(7(12)13)2-3-6(8)11;/h3*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;;;+3/p-3

InChI Key

KPVRRVPOMMDUOB-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[Al+3]

Origin of Product

United States

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